molecular formula C19H18FN3O2S B2757085 N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688336-76-7

N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2757085
CAS No.: 688336-76-7
M. Wt: 371.43
InChI Key: FGVCWTOMYOSUQW-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-ethoxyaniline with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with thiourea to form the imidazole ring. The final step involves the acylation of the imidazole derivative with chloroacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow chemistry techniques, such as microreactor systems, can provide better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
  • N-(4-ethoxyphenyl)-2-((1-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide
  • N-(4-ethoxyphenyl)-2-((1-(4-methylphenyl)-1H-imidazol-2-yl)thio)acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-2-25-17-9-5-15(6-10-17)22-18(24)13-26-19-21-11-12-23(19)16-7-3-14(20)4-8-16/h3-12H,2,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVCWTOMYOSUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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